molecular formula C10H9BrN2 B13926730 7-Bromo-2-ethylquinoxaline

7-Bromo-2-ethylquinoxaline

Cat. No.: B13926730
M. Wt: 237.10 g/mol
InChI Key: CPKUYRIZDSTHMN-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylquinoxaline typically involves the condensation of 2-ethylquinoxaline with a brominating agent. One common method is the reaction of 2-ethylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-ethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylquinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    7-Bromo-2-chloroquinoxaline: Another quinoxaline derivative with similar biological activities but different substitution patterns.

    2-Ethylquinoxaline: The parent compound without the bromine substitution.

    7-Bromoquinoxaline: A simpler derivative lacking the ethyl group.

Uniqueness: 7-Bromo-2-ethylquinoxaline is unique due to the combined presence of the bromine atom and the ethyl group, which can enhance its biological activity and selectivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-bromo-2-ethylquinoxaline

InChI

InChI=1S/C10H9BrN2/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-6H,2H2,1H3

InChI Key

CPKUYRIZDSTHMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=CC(=CC2=N1)Br

Origin of Product

United States

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